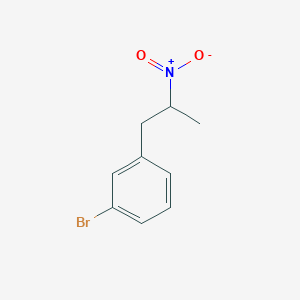

1-(3-Bromophenyl)-2-nitropropane

Description

1-(3-Bromophenyl)-2-nitropropane is a nitroalkane derivative featuring a brominated aromatic ring attached to a secondary nitropropane group. Secondary nitroalkanes, such as 2-nitropropane, are known for their reactivity and biological effects, including hepatotoxicity and carcinogenicity due to oxidative nucleic acid damage . Synthesis routes for similar brominated nitro compounds often involve Claisen-Schmidt condensation or microwave-assisted methods, yielding products with moderate to high purity .

Properties

Molecular Formula |

C9H10BrNO2 |

|---|---|

Molecular Weight |

244.08 g/mol |

IUPAC Name |

1-bromo-3-(2-nitropropyl)benzene |

InChI |

InChI=1S/C9H10BrNO2/c1-7(11(12)13)5-8-3-2-4-9(10)6-8/h2-4,6-7H,5H2,1H3 |

InChI Key |

BQNNWHAWSHGCAE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC(=CC=C1)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Occupational and Toxicological Profiles

- Exposure Limits: Compound Structure Type OEL (ppm) Key Toxicity 2-Nitropropane Secondary nitroalkane 10 Hepatocarcinogen, oxidative damage 1-Nitropropane Primary nitroalkane 25 Eye/respiratory irritation 2-Nitro-methylpropane Tertiary nitroalkane 0.3 Limited data, structural extrapolation 1-(3-Bromophenyl)-2-nitropropane* Secondary brominated — Predicted hepatotoxicity (structural analogy)

*Predicted based on structural similarities to 2-nitropropane and brominated chalcones.

Reactivity and Stability

- Secondary nitroalkanes (e.g., 2-nitropropane) form stable nitronate anions under physiological conditions, enhancing their ability to generate reactive oxygen species (ROS) and damage nucleic acids. Brominated aromatic groups may further stabilize these anions via electron-withdrawing effects .

- Microwave synthesis of brominated chalcones achieves faster reaction times (3–8 minutes at 800°C) compared to conventional methods, suggesting efficient activation of nitro intermediates .

Research Findings and Implications

- Synthetic Efficiency : Microwave-assisted methods improve yields for brominated nitro compounds (e.g., 62% for C3), though steric hindrance from bulky substituents (e.g., isopropyl in C4) reduces efficiency .

- Structure-Activity Relationships (SAR): Halogen position matters: 3-Bromophenyl derivatives (C3, C4) outperform 4-chlorophenyl analogs (C1, C2) in cytotoxicity, possibly due to enhanced electron withdrawal and membrane permeability . Nitro group placement: Secondary nitroalkanes (vs. primary/tertiary) are critical for bioactivity, as seen in 2-nitropropane’s carcinogenicity and chalcones’ cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.